molecular formula C8H4F3IO3 B14767672 5-Iodo-2-(trifluoromethoxy)benzoic acid

5-Iodo-2-(trifluoromethoxy)benzoic acid

Cat. No.: B14767672
M. Wt: 332.01 g/mol
InChI Key: CGGIKCZDPNBJII-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodine atom at the 5-position and a trifluoromethoxy group at the 2-position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethoxy)benzoic acid can be achieved through several methods. One common approach involves the iodination of 2-(trifluoromethoxy)benzoic acid. This can be done using iodine and an oxidizing agent such as potassium iodate under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete iodination.

Another method involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative of 2-(trifluoromethoxy)benzoic acid is coupled with an iodoarene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Iodination: Iodine, potassium iodate, acidic conditions, elevated temperatures.

    Suzuki–Miyaura Coupling: Boronic acid derivatives, palladium catalyst, base, solvent (e.g., ethanol or water).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as amides, thioethers, or other substituted benzoic acids can be formed.

    Oxidation and Reduction Products: Carboxylate or alcohol derivatives of the benzoic acid moiety.

Scientific Research Applications

5-Iodo-2-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethoxy)benzoic acid

Properties

Molecular Formula

C8H4F3IO3

Molecular Weight

332.01 g/mol

IUPAC Name

5-iodo-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H4F3IO3/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,(H,13,14)

InChI Key

CGGIKCZDPNBJII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)OC(F)(F)F

Origin of Product

United States

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